molecular formula C17H13ClN4O2 B14211875 Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate CAS No. 824953-80-2

Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate

Cat. No.: B14211875
CAS No.: 824953-80-2
M. Wt: 340.8 g/mol
InChI Key: LNPLAVYRRMPMHH-UHFFFAOYSA-N
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Description

Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a chlorophenyl group and a benzoate ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate typically involves the condensation of 4-chlorophenylhydrazine with a suitable pyrazole derivative, followed by esterification with methyl benzoate. The reaction conditions often include the use of catalysts such as anhydrous aluminum chloride and solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)acetate
  • Methyl 2-(2-chlorophenyl)acetate
  • Ethyl 2-(3-(3-chlorophenyl)ureido)acetate

Uniqueness

Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

824953-80-2

Molecular Formula

C17H13ClN4O2

Molecular Weight

340.8 g/mol

IUPAC Name

methyl 2-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]diazenyl]benzoate

InChI

InChI=1S/C17H13ClN4O2/c1-24-17(23)13-4-2-3-5-14(13)20-21-15-10-19-22-16(15)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,22)

InChI Key

LNPLAVYRRMPMHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N=NC2=C(NN=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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